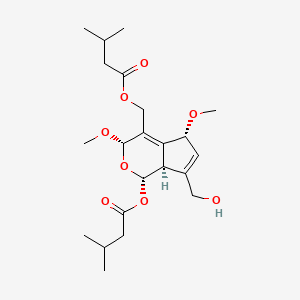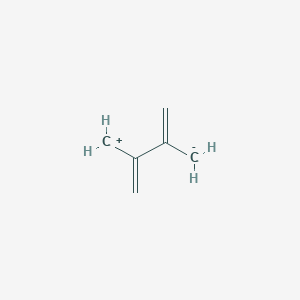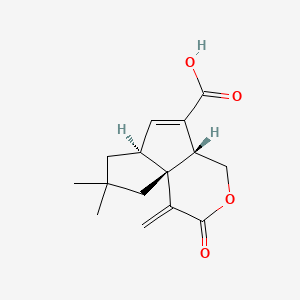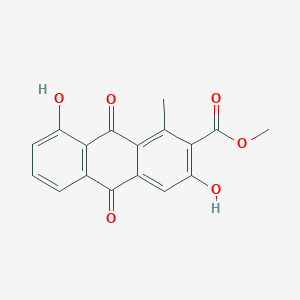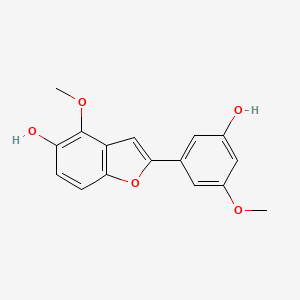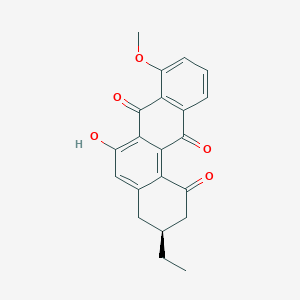
Brasiliquinone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brasiliquinone C is a carbopolycyclic compound that is 3,4-dihydrotetraphene-1,7,12(2H)-trione substituted by hydroxy groups at positions 6 and 8 and an ethyl group at position 3 (the S stereoisomer). It is isolated from the culture broth of Nocardia brasiliensis and exhibits antibacterial activity against Gram-positive bacteria. It is also active against the multiple drug-resistant P388/ADR tumour cells. It has a role as a metabolite, an antibacterial agent, an antimicrobial agent and an antineoplastic agent. It is a carbopolycyclic compound, a member of phenols, an aromatic ether and a member of p-quinones.
Scientific Research Applications
Asymmetric Total Synthesis of Brasiliquinones B and C
- Study Overview : Research conducted by Hiroki Miyake et al. (2022) demonstrated the successful asymmetric total synthesis of angucycline antibiotics brasiliquinones B and C. This involved constructing the benz[a]anthraquinone core via oxidative cyclization of a hydroquinone-silyl enol ether hybrid.
- Key Findings : The study confirmed the (S)-configuration of natural brasiliquinones and highlighted the complex multi-step synthesis process including dehydrogenation, desilylation, deacetalization, and hydroquinone oxidation.
Total Synthesis of Brasiliquinone B
- Study Overview : A study by M. L. Patil et al. (2002) achieved the total synthesis of brasiliquinone B using a Friedel–Crafts alkylation approach.
- Key Findings : The research contrasts with other approaches for brasiliquinone B synthesis, which resulted in different product structures, demonstrating the versatility and challenges in synthesizing these compounds.
Moniliformediquinone's Antitumor Activity
- Study Overview : Research by Jui‐Ling Hsu et al. (2014) focused on the antitumor activity of moniliformediquinone, a natural product related to brasiliquinones, particularly against hormone refractory metastatic prostate cancer.
- Key Findings : Moniliformediquinone was found to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
Cryptic Antibiotic Biosynthesis Gene Locus
- Study Overview : A study by Marion Herisse et al. (2019) explored the cryptic secondary metabolite biosynthesis gene clusters in human pathogenic Nocardia species.
- Key Findings : The research identified a conserved locus in Nocardia species responsible for the biosynthesis of brasiliquinones, enhancing our understanding of the natural production of these compounds.
properties
Molecular Formula |
C21H18O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(3S)-3-ethyl-6-hydroxy-8-methoxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C21H18O5/c1-3-10-7-11-9-14(23)18-19(16(11)13(22)8-10)20(24)12-5-4-6-15(26-2)17(12)21(18)25/h4-6,9-10,23H,3,7-8H2,1-2H3/t10-/m0/s1 |
InChI Key |
JCMDNBJXOUWFMR-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
Canonical SMILES |
CCC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC)O |
synonyms |
brasiliquinone C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



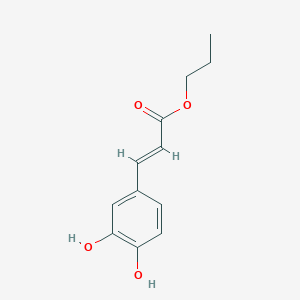
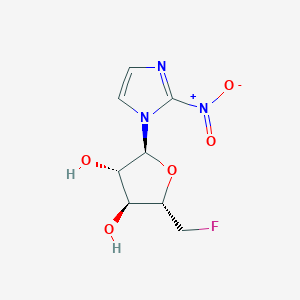
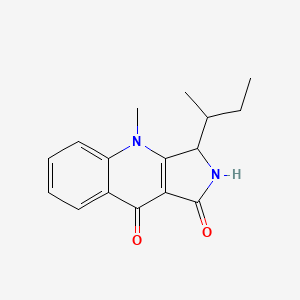
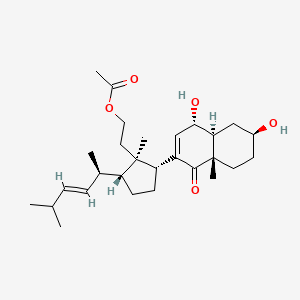
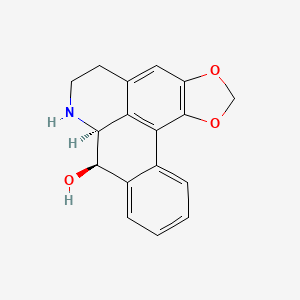
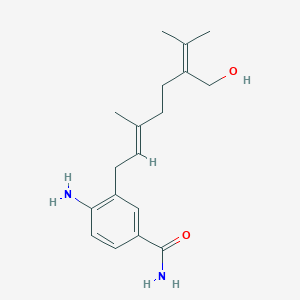
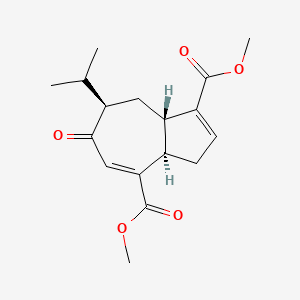
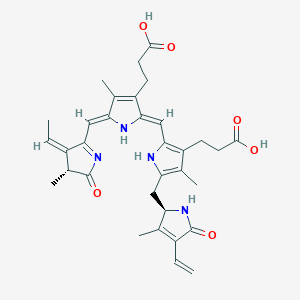
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1248742.png)
